
6-Methoxyindole
Overview
Description
6-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. This compound, specifically, has a methoxy group attached to the sixth position of the indole ring, which influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxyindole can be synthesized through several methods. One common approach involves the reaction of 6-methoxyaniline with ethyl glyoxylate under acidic conditions to form the corresponding indole derivative. Another method includes the cyclization of 2-(2-nitrophenyl)ethanol in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of nitro compounds or the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy group at C6 significantly activates the indole ring, directing electrophiles to specific positions. Compared to unsubstituted indole, which reacts predominantly at C3, 6-methoxyindole undergoes substitution at C2, C3, and C7 (Table 1) .
Table 1: Electrophilic Substitution Sites in Methoxyindoles
Substrate | Preferred Substitution Sites | Example Reactions |
---|---|---|
Indole | C3 > N1 | Halogenation, nitration |
This compound | C2, C3, C7 | Formylation, acylation, nitration |
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Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acidic media, yielding 2- or 3-halo derivatives .
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Nitration : Nitration with HNO₃/H₂SO₄ produces 2-nitro-6-methoxyindole as the major product .
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Formylation/Acylation : Vilsmeier-Haack reaction introduces formyl groups at C3, while Friedel-Crafts acylation occurs at C2 .
Oxidation Reactions
This compound undergoes oxidation to form semiquinone radicals and quinonoid species. Pulse radiolysis studies reveal:
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One-electron oxidation generates a semiquinone radical absorbing at 500 nm (similar to 5,6-dihydroxyindole) .
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Further oxidation produces quinone methides or quinone imines, depending on pH and substituents (Figure 1) .
Figure 1: Oxidation Pathway of this compound
textThis compound → Semiquinone radical → Quinone methide/Quinone imine
Coupling Reactions
Under oxidative conditions, this compound participates in dimerization and cross-coupling:
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Indirubin Formation : Reaction with molybdenum hexacarbonyl (Mo(CO)₆) and cumyl peroxide yields indirubin derivatives via indoxyl intermediates .
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Oxidative Dimerization : Forms C2–C2' or C3–C3' dimers in the presence of peroxides or metal catalysts .
Sulfonation Reactions
This compound reacts with sulfonating agents to form sulfonyl derivatives. For example:
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Sulfonation at C2 : Treatment with tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate yields tert-butyl 3-((6-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (90% yield) .
Table 2: Sulfonation Reaction Conditions and Products
Reagent | Conditions | Product | Yield |
---|---|---|---|
Azetidine sulfinate + NaH/THF | Room temperature | 2-Sulfonated this compound derivative | 90% |
Nitrosation and Nitroso Compound Formation
Nitrosation of this compound analogs (e.g., 4-chloro-6-methoxyindole) produces stable α-hydroxy-N-nitroso compounds. The reaction pathway involves:
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Nitrosation at N1.
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Formation of 4-chloro-2-hydroxy-N₁-nitroso-indolin-3-one oxime as the major product .
Functionalization via Cross-Coupling
This compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
Scientific Research Applications
Medicinal Chemistry
6-Methoxyindole serves as a crucial building block in the development of several pharmaceuticals, especially those targeting neurological disorders and cancer. Its ability to interact with serotonin receptors makes it a candidate for drugs aimed at treating depression and anxiety. Noteworthy applications include:
- Anticancer Agents : this compound is utilized in synthesizing compounds that exhibit anticancer properties. For instance, derivatives such as diindolyloxyindoles have shown promise in preclinical studies for their ability to inhibit tumor growth .
- HIV-1 Inhibitors : The compound is involved in the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives, which have demonstrated antiviral activity against HIV-1 .
- T Cell Kinase Inhibitors : Research has indicated that this compound derivatives can act as interleukin-2 inducible T cell kinase inhibitors, potentially aiding in immune modulation and cancer therapy .
Biochemical Research
In biochemical studies, this compound is employed to investigate cellular signaling pathways and the role of indole derivatives in biological processes. Key findings include:
- Cellular Signaling : Researchers have explored how this compound affects various cellular functions, including its role in modulating oxidative stress responses and influencing gene expression through interaction with specific receptors .
- Fluorescent Probes : Modified versions of this compound are used to create fluorescent probes for imaging applications in biological research, enhancing visualization techniques in cell biology .
Natural Product Synthesis
The compound plays a vital role in synthesizing natural products with therapeutic potential. Its structural framework allows chemists to develop novel compounds that mimic naturally occurring bioactive molecules found in plants and other organisms.
Material Science
In material science, this compound contributes to advancements in organic electronics:
- Organic Light-Emitting Diodes (OLEDs) : The compound is investigated for its potential use in OLED technology, where it can improve efficiency and color quality due to its unique electronic properties .
Comparative Analysis with Related Compounds
The table below summarizes the differences between this compound and its related compounds:
Compound | Position of Methoxy Group | Main Applications |
---|---|---|
This compound | 6 | Anticancer agents, HIV inhibitors |
5-Methoxyindole | 5 | Less studied; potential neuroactive effects |
4-Methoxyindole | 4 | Limited applications; structural analogs |
5-Hydroxyindole | 5 | Studied for its role in melanin synthesis |
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- A study demonstrated that derivatives of this compound could inhibit myeloperoxidase activity, suggesting potential anti-inflammatory effects .
- Another investigation focused on the synthesis of tryptophan dioxygenase inhibitors from this compound, showcasing its utility in developing therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of 6-Methoxyindole involves its interaction with various molecular targets. It can inhibit enzymes like tryptophan dioxygenase, affecting the metabolism of tryptophan. It also interacts with cellular receptors and pathways, influencing cell signaling and function .
Comparison with Similar Compounds
- 5-Methoxyindole
- 4-Methoxyindole
- 6-Hydroxyindole
- 5-Hydroxyindole
Comparison: 6-Methoxyindole is unique due to the position of the methoxy group, which affects its electronic properties and reactivity. Compared to 5-Methoxyindole and 4-Methoxyindole, this compound has different reactivity patterns and biological activities. The presence of the methoxy group at the sixth position also influences its interaction with enzymes and receptors differently than hydroxyindole derivatives .
Biological Activity
6-Methoxyindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic areas, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an indole derivative featuring a methoxy group at the 6-position. Its structure can be represented as follows:
The presence of the methoxy group enhances its reactivity and biological properties, making it a valuable scaffold in drug design.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound OXi8006, a derivative of this compound, showed an IC50 value of 1.1 µM for tubulin assembly inhibition and a GI50 of 3.45 nM against SK-OV-3 ovarian cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC50 (µM) | GI50 (nM) | Cell Line |
---|---|---|---|
OXi8006 | 1.1 | 3.45 | SK-OV-3 |
OXi8007 | TBD | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it can exhibit significant antibacterial activity against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhimurium | TBD |
Escherichia coli | TBD |
Mutagenic Potential
Interestingly, 4-chloro-6-methoxyindole has been identified as a precursor to a potent mutagen formed during the nitrosation of fava beans. This finding raises concerns regarding the potential carcinogenic effects associated with dietary intake of certain indoles .
Synthesis and Reactivity
The synthesis of this compound typically involves the dechlorination of its chlorinated analogs or direct methoxylation of indoles. The reactivity of this compound is influenced by the methoxy group, which can participate in various chemical reactions, enhancing its utility in organic synthesis .
Table 3: Synthesis Pathways for this compound
Method | Description |
---|---|
Dechlorination | Using NaBH4 and PdCl2 to convert chlorinated precursors . |
Direct Methoxylation | Reacting indoles with methanol under acidic conditions . |
Case Studies
Several case studies have investigated the pharmacological potential of this compound derivatives:
- Anticancer Case Study : A study involving OXi8006 showed promising results in inhibiting tumor growth in vivo, suggesting that modifications to the indole structure can enhance anticancer efficacy .
- Antimicrobial Case Study : Research on modified indoles demonstrated significant antibacterial activity against resistant strains of bacteria, indicating potential applications in treating infections .
Q & A
Q. Basic: What are the validated synthetic routes for preparing 6-Methoxyindole?
Answer:
The synthesis of this compound typically involves multistep reactions starting from indole derivatives. A common method includes:
- Friedel-Crafts alkylation : Introducing methoxy groups via reaction with methylating agents under controlled conditions.
- Catalytic reduction : For intermediates requiring deprotection or functional group modification, hydrogenation with palladium catalysts is employed .
- Benzoylation : In advanced derivatives (e.g., BPR0L075, an anticancer agent), this compound reacts with acyl chlorides like 3,4,5-trimethoxybenzoyl chloride in dimethyl sulfoxide (DMSO) at optimized temperatures (60–80°C) to ensure high yields (e.g., 72%) .
Key Considerations : Monitor reaction purity via HPLC and adjust stoichiometry to avoid byproducts like 5- or 7-methoxy isomers.
Q. Advanced: How do thermal and infrared excitations influence the conformational dynamics of this compound in matrix-isolation studies?
Answer:
Matrix-isolation spectroscopy reveals that this compound exhibits two primary conformers (C1 and C2) differing in methoxy group orientation. Key findings include:
- Thermal excitation : At 10–20 K, C1 (lower energy) dominates. Heating to 30–40 K promotes interconversion to C2 via surmounting energy barriers (~2–3 kJ/mol) .
- IR excitation : Narrowband near-IR light (e.g., 6900 cm⁻¹) selectively excites C1, inducing isomerization to C2. This is attributed to vibrational coupling between methoxy torsional modes and the indole ring .
Methodological Insight : Use low-temperature matrices (argon/neon) to stabilize conformers and time-resolved IR spectroscopy to track isomerization kinetics.
Q. Basic: How can mass spectrometry differentiate this compound from its positional isomers?
Answer:
Mass spectrometry (MS) distinguishes isomers via fragmentation patterns :
- This compound : Dominant molecular ion (M⁺) at m/z 147.17, with weak M–CH₃ (m/z 132) due to methoxy group stability .
- 5- and 7-Methoxyindole : Show intense M–CH₃ peaks (m/z 132) and weaker M⁺ signals, contrasting with this compound .
Protocol : Use electron ionization (EI) at 70 eV and compare spectra with reference standards. Confirm via GC-MS retention times.
Q. Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions (e.g., NMR peak splitting or conflicting IR bands) arise from:
- Tautomerism : Indole NH protons may shift due to solvent polarity. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to isolate tautomers .
- Impurity interference : Cross-validate with orthogonal techniques (e.g., XRD for crystal structure vs. computational DFT for vibrational modes) .
- Dynamic effects : For time-dependent spectral changes (e.g., rotameric equilibria), employ ultrafast spectroscopy or molecular dynamics simulations .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Per JIS Z 7253:2019 standards:
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and goggles. Avoid inhalation; work in fume hoods .
- Waste disposal : Neutralize with dilute HCl (1M) before incineration to avoid environmental release .
Q. Advanced: What methodological considerations are critical for evaluating this compound derivatives in anticancer research?
Answer:
In vitro assays require:
- Dose optimization : Use MTT assays to determine IC₅₀ values (e.g., BPR0L075 shows activity at 0.5–5 µM) .
- Cell cycle analysis : Combine flow cytometry (propidium iodide staining) to assess apoptosis vs. necrosis .
- Selectivity controls : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) .
Pitfalls : Avoid DMSO concentrations >0.1% to prevent solvent-induced artifacts.
Q. Advanced: How should researchers design experiments to assess this compound’s thermal stability under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 25–40°C and 60% relative humidity for 1–3 months. Monitor degradation via HPLC .
- Kinetic modeling : Apply Arrhenius equations to predict shelf life at standard storage temperatures (0–6°C) .
- Degradant identification : Use LC-MS/MS to characterize byproducts (e.g., demethylated indole or oxidized species) .
Properties
IUPAC Name |
6-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWYBIKLXNYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185738 | |
Record name | 6-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787294 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3189-13-7 | |
Record name | 6-Methoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHOXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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